
N-formylsulfamoyl chloride
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Overview
Description
N-formylsulfamoyl chloride is an organosulfur compound with the molecular formula CH2ClNO3S It is a derivative of sulfamoyl chloride, characterized by the presence of a formyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-formylsulfamoyl chloride can be synthesized through several methods. One common approach involves the reaction of sulfamoyl chloride with formic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: N-formylsulfamoyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl chlorides.
Reduction: Reduction reactions can convert it into sulfamides or other derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used under mild conditions.
Major Products:
Oxidation: Sulfonyl chlorides.
Reduction: Sulfamides.
Substitution: Various substituted sulfamoyl derivatives.
Scientific Research Applications
N-formylsulfamoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-formylsulfamoyl chloride exerts its effects involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in synthetic chemistry to create a wide range of compounds with desired properties.
Comparison with Similar Compounds
Sulfamoyl Chloride: Lacks the formyl group, making it less reactive in certain reactions.
Sulfonyl Chlorides: Similar in reactivity but differ in the presence of the sulfonyl group instead of the formyl group.
Sulfonamides: Derivatives formed by the substitution of the chloride group with amines.
Uniqueness: N-formylsulfamoyl chloride is unique due to the presence of the formyl group, which enhances its reactivity and allows for the synthesis of a broader range of derivatives compared to its counterparts.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and purifying N-formylsulfamoyl chloride in laboratory settings?
- Methodological Answer : Synthesis typically involves controlled chlorination of N-formylsulfamic acid under anhydrous conditions. Use inert atmospheres (e.g., nitrogen) to minimize hydrolysis. Purification requires fractional distillation or recrystallization in non-polar solvents. Validate purity via melting point analysis, NMR (e.g., distinct 1H NMR peaks at δ 8.1–8.3 ppm for the formyl proton), and elemental analysis .
- Experimental Design : Include controls for moisture and temperature to avoid side reactions (e.g., hydrolysis to sulfamic acid). Monitor reaction progress via TLC or in situ IR spectroscopy (C=O stretch ~1700 cm−1) .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under nitrogen. Use HPLC to quantify degradation products (e.g., sulfamoyl chloride or formamide). Kinetic modeling of decomposition rates can predict shelf life .
- Data Interpretation : Compare thermal stability using DSC/TGA to identify decomposition temperatures (>100°C suggests moderate thermal stability). Correlate spectroscopic changes (e.g., loss of formyl proton in 1H NMR) with storage time .
Q. What analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer : Combine 1H/13C NMR (e.g., formyl carbon at ~160 ppm), FT-IR (S=O stretches at 1350–1150 cm−1), and high-resolution mass spectrometry (HRMS). Cross-reference with computational spectroscopy (DFT-predicted spectra) for ambiguous peaks .
- Data Contradiction Analysis : If spectral data conflicts with literature, re-examine synthetic steps for impurities (e.g., residual solvents detected via GC-MS) or consider polymorphic variations via XRD .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanisms involving this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states in nucleophilic substitution reactions. Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments. Compare computed activation energies with experimental Arrhenius plots .
- Case Study : A 2024 study used MD simulations to explain the chloride’s selectivity in sulfonylation reactions, revealing steric effects from the formyl group .
Q. What strategies mitigate discrepancies in reported reactivity data for this compound across solvents?
- Methodological Answer : Standardize solvent parameters (e.g., dielectric constant, proticity) and use Kamlet-Taft solvatochromic scales to correlate reactivity. Replicate conflicting studies under identical conditions and analyze by multivariate regression .
- Example : Conflicting yields in DMSO vs. THF were resolved by identifying trace water in DMSO via Karl Fischer titration, which accelerated hydrolysis .
Q. How can researchers design experiments to probe the chloride’s reactivity under extreme conditions (e.g., high pressure/temperature)?
- Methodological Answer : Use autoclave reactors with in situ Raman spectroscopy to monitor reactions at >100°C. Apply high-pressure DSC to study exothermic decomposition pathways. Compare results with predictive models like the Arrhenius equation .
Q. What advanced techniques identify and quantify degradation byproducts of this compound in complex matrices?
- Methodological Answer : Employ LC-QTOF-MS with non-targeted screening to detect unknown byproducts. Use isotopic dilution assays for quantification. Pair with quantum mechanical calculations (e.g., COSMO-RS) to predict degradation pathways .
Q. Data Reporting and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Guidelines : Report exact molar ratios, solvent drying methods, and reaction times. Provide raw spectral data (e.g., NMR integration values) in supplementary materials. Use IUPAC nomenclature and avoid ambiguous terms like “stirred vigorously” .
Q. What statistical methods are appropriate for analyzing contradictory data in stability studies?
- Methodological Answer : Apply ANOVA to compare degradation rates across batches. Use principal component analysis (PCA) to identify outlier variables (e.g., trace metal contamination). Validate with Bayesian inference models .
Q. How can researchers validate the purity of this compound when commercial standards are unavailable?
Properties
Molecular Formula |
CH2ClNO3S |
---|---|
Molecular Weight |
143.55 g/mol |
IUPAC Name |
N-formylsulfamoyl chloride |
InChI |
InChI=1S/CH2ClNO3S/c2-7(5,6)3-1-4/h1H,(H,3,4) |
InChI Key |
WYJKBFFSTZBMFW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NS(=O)(=O)Cl |
Origin of Product |
United States |
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